methyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
Overview
Description
Methyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate is a chemical compound . It is also known by its Chinese name, 2-羟基-4-氧代-4H-吡啶并 [1,2-a]嘧啶-3-羧酸甲酯 .
Synthesis Analysis
The synthesis of this compound involves the reactivity of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde towards N- and C-nucleophiles . A series of new enaminones, Schiff’s base, and hydrazinomethylenediketones were prepared in good yields . An improved method for the preparation and purification of ethyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]-pyrimidine-3-carboxylates has been proposed .Molecular Structure Analysis
The structure of the synthesized compounds was confirmed by IR, 1 HNMR, ESI–MS, and CHN analysis . It has been shown that the alkylation of 2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one takes place at the oxygen atom .Chemical Reactions Analysis
The alkylation of 2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one takes place at the oxygen atom, but electrophilic substitution takes place mainly at position 8 of the molecule (the ortho position relative to the hydroxy group) .Scientific Research Applications
Comprehensive Analysis of Methyl 2-Hydroxy-4-Oxo-4H-Pyrido[1,2-a]pyrimidine-3-carboxylate Applications
The compound methyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate exhibits a range of applications in scientific research due to its chemical structure and reactivity. Below is a detailed analysis of its unique applications across various fields.
Nucleophilic Condensation Reactions: This compound demonstrates significant reactivity towards N- and C-nucleophiles . It has been used to prepare a series of new enaminones , Schiff’s bases , and hydrazinomethylenediketones with good yields . These reactions are fundamental in synthesizing various heterocyclic compounds that have potential applications in medicinal chemistry.
Synthesis of Analgesic Agents: Researchers have synthesized a series of picolylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acids to explore the structure-analgesic activity relationship . These compounds have shown marked analgesic properties, indicating their potential use as pain-relieving drugs.
Antimicrobial Activity: Some derivatives of this compound have been synthesized as potential antimicrobial agents . The structural analogs of 4H-pyrido[1,2-a]pyrimidin-4-ones exhibit activity against various microbial strains, suggesting their application in developing new antimicrobial drugs .
Anti-Malarial Research: Derivatives of methyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate have been studied for their activity against Plasmodium falciparum in vitro, which is the parasite responsible for malaria . This highlights its potential role in anti-malarial drug development.
DNA Interaction Studies: The compound has been found to interact with ctDNA by a groove mode of binding. This property is significant for understanding drug-DNA interactions and can be utilized in designing drugs that target specific DNA sequences .
Synthesis of Heterocyclic Compounds: It serves as an important intermediate in the synthesis of biologically active heterocyclic compounds. Its ability to undergo various cyclization reactions makes it a valuable precursor in creating diverse heterocyclic structures .
Molecular Docking Studies: The compound has been used in molecular docking studies to predict the interaction and affinity between drugs and their protein targets. This application is crucial in the drug discovery process, where predicting the efficacy of drug candidates is essential .
Nanoarchitectonics: In the field of nanoarchitectonics, this compound has been involved in reactions leading to the formation of nanostructures. These nanostructures have potential applications in nanomedicine and materials science .
Future Directions
properties
IUPAC Name |
methyl 2-hydroxy-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-16-10(15)7-8(13)11-6-4-2-3-5-12(6)9(7)14/h2-5,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZMPJQRBSTHCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C2C=CC=CN2C1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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